N-[(2-ethoxyphenyl)methyl]cyclobutanamine
Description
N-[(2-Ethoxyphenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a 2-ethoxyphenylmethyl substituent attached to the cyclobutane-amine core. Cyclobutanamine derivatives are often explored for their bioactivity, including antiviral, receptor-binding, and antitumor effects, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-9-4-3-6-11(13)10-14-12-7-5-8-12/h3-4,6,9,12,14H,2,5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEVXXAEVSVYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667234 | |
| Record name | N-[(2-Ethoxyphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251086-12-1 | |
| Record name | N-[(2-Ethoxyphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: N-[(2-ethoxyphenyl)methyl]cyclobutanamine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2-ethoxyphenyl)methyl]cyclobutanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares N-[(2-ethoxyphenyl)methyl]cyclobutanamine with structurally related cyclobutanamine derivatives, focusing on molecular features, synthesis yields, and spectroscopic
Notes:
- The asterisk (*) denotes the target compound, for which experimental data are inferred from analogs.
- Synthesis yields for related compounds range from 33% to 94%, suggesting variability in synthetic accessibility depending on substituent complexity .
Spectroscopic and Analytical Comparisons
NMR Data: N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine (9h): ¹H NMR shows aromatic protons (δ 6.8–7.2 ppm) and cyclobutane protons (δ 1.5–2.5 ppm). ¹³C NMR confirms the chromene ring (δ 120–160 ppm) and cyclobutane carbons (δ 20–35 ppm) . N-(4-Morpholinobenzyl)cyclobutanamine (10d): ¹H NMR signals at δ 3.6–4.0 ppm correspond to morpholine protons, while benzyl protons appear at δ 7.2–7.4 ppm . Inference for Target Compound: The 2-ethoxyphenyl group would likely exhibit distinct aromatic proton shifts (δ 6.5–7.0 ppm) and an ethoxy signal near δ 1.4 ppm (CH₃) and δ 4.0 ppm (OCH₂) .
HRMS Validation :
- Analogs such as 9h and 10d show precise HRMS alignment (e.g., 303.2073 observed vs. 303.2073 calculated for 9h), confirming successful synthesis . The target compound’s HRMS would require validation due to its unique ethoxy group.
Critical Analysis of Limitations
- Data Gaps: Direct pharmacological or toxicological data for this compound are absent in the provided evidence.
- Synthetic Challenges : Lower yields for compounds like 9q–9u (33–38%) suggest that introducing bulky or polar groups (e.g., ethoxy) may complicate synthesis .
Biological Activity
N-[(2-ethoxyphenyl)methyl]cyclobutanamine is a compound with potential pharmacological significance, particularly in the fields of neuropharmacology and cancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C13H19NO
- Molecular Weight : 219.30 g/mol
The compound features a cyclobutane ring, which is known for its unique strain and reactivity, combined with an ethoxy-substituted phenyl group that may influence its biological activity.
The biological activity of this compound may be attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest potential roles in:
- Neurotransmitter Modulation : The compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neuroprotection.
- Antineoplastic Activity : Initial findings indicate that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines. For instance, a study on cyclobutanamine derivatives revealed significant cytotoxicity against tumor cells, with IC50 values indicating effective concentrations for growth inhibition.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclobutanamine Derivative A | HT-29 (Colon) | 5.6 |
| Cyclobutanamine Derivative B | TK-10 (Kidney) | 3.2 |
These results underscore the potential of cyclobutanamine derivatives as therapeutic agents in cancer treatment.
Neuropharmacological Effects
Research has also focused on the neuropharmacological properties of this compound. A study assessing its effects on neuronal cultures indicated that it may protect against neurotoxicity induced by various agents, possibly through modulation of nitric oxide pathways.
Case Studies
- Neuroprotective Effects : A case study investigated the protective effects of this compound against methamphetamine-induced neurotoxicity. The results suggested a significant reduction in neuronal damage markers when treated with this compound, highlighting its potential as a neuroprotective agent.
- Anticancer Activity : Another case study evaluated the anticancer properties of cyclobutanamine derivatives in xenograft models. The findings indicated that these compounds significantly reduced tumor growth compared to controls, establishing a foundation for further clinical investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
